3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2)5(6(10)11)12-3-4(9)8-7/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFHQKALXYBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (DMOCA) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine, supported by relevant data and case studies.
Synthesis of DMOCA
The synthesis of DMOCA typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction conditions can include the use of microwave-assisted techniques or classical organic synthesis methods. The compound can be derived from 1,2-diamines and α-keto acids, leading to various derivatives with enhanced biological properties .
Cytotoxicity
DMOCA has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DMOCA exhibits moderate antiproliferative activity against human cancer cells. For example, compounds similar to DMOCA were evaluated using the MTT assay against several cancer lines including HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The IC50 values for these compounds ranged from 19 µg/mL to 42 µg/mL, indicating a promising potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| DMOCA | HL-60 | 19 |
| DMOCA | HT29 | 42 |
Antioxidant Activity
In addition to its cytotoxic properties, DMOCA has been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using assays like DPPH and ABTS. Results indicated that DMOCA possesses significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .
The mechanism through which DMOCA exerts its biological effects involves multiple pathways:
- Cytotoxic Mechanism : DMOCA may induce apoptosis in cancer cells through oxidative stress mechanisms. This is particularly evident in cell lines with low antioxidant defenses .
- Antioxidant Mechanism : By scavenging free radicals, DMOCA can mitigate oxidative damage in cells, potentially protecting against various diseases related to oxidative stress .
Case Studies
- Antitumor Activity : A study evaluated the effects of DMOCA on tumor growth in murine models. The results showed a statistically significant reduction in tumor size compared to controls, suggesting its potential as an antitumor agent .
- In Vitro Studies : In vitro assays demonstrated that DMOCA inhibited cell proliferation in several cancer cell lines, with a notable selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s morpholine core allows modular functionalization, as seen in ’s acyl chloride derivatives, enabling diverse applications in drug discovery .
- Bioactivity Trends : Pyrrolidine and oxazolidine analogs () exhibit antioxidative and enzyme-inhibitory properties, suggesting the target compound could be optimized for similar activities by tuning substituents .
- Stability Considerations : Morpholine derivatives generally exhibit greater hydrolytic stability compared to oxazolidines or dioxanes, making them preferable for oral drug formulations .
Preparation Methods
Cyclization from Amino Alcohols and Carboxylic Acid Derivatives
One common approach is the cyclization of amino alcohols with carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides). This method allows for the formation of the morpholine ring with control over substitution patterns.
- Starting Materials: 2-amino-2-methylpropanol derivatives or similar amino alcohols bearing the 3,3-dimethyl substituents.
- Cyclization Conditions: Acid or base catalysis under reflux conditions, often employing dehydrating agents to promote ring closure.
- Carboxylation: Introduction of the carboxylic acid group can be achieved by using carboxylic acid derivatives in the cyclization step or by subsequent oxidation of aldehyde intermediates.
Oxidative Cyclization Using Hypochlorite and Alkali Hydroxides
A related method, inspired by the preparation of structurally similar compounds such as trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid, involves the use of alkali hydroxides and hypochlorite oxidants to achieve ring closure and oxidation in a single or sequential step:
- Step 1: Hydrolysis and saponification of ester precursors with aqueous sodium or potassium hydroxide in alcoholic aqueous solutions at temperatures between 10–20 °C.
- Step 2: Treatment with hypochlorite solutions (sodium, potassium, or calcium hypochlorite) at 20–150 °C to promote oxidative ring closure and formation of the oxo group.
- Workup: Acidification with mineral acids such as hydrochloric acid to precipitate the product, followed by filtration and drying under vacuum.
This method is advantageous due to the use of inexpensive reagents and relatively mild conditions, yielding high purity products with good yields (up to 93% in related compounds).
Esterification and Hydrazine-Mediated Transformations
In some synthetic routes for analogues of this compound, esterification of carboxylic acids with methanol (using sulfuric acid as a catalyst) is followed by hydrazine monohydrate treatment to modify the ring or introduce additional functionality:
- Esterification: Conversion of the acid to methyl esters under acidic reflux.
- Hydrazine Reaction: Refluxing with hydrazine monohydrate in propan-2-ol to form hydrazide intermediates or to facilitate ring transformations.
- This approach is often used in the synthesis of related 5-oxopyrrolidine derivatives but can be adapted for morpholine analogues.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Hydrolysis/Saponification | Sodium/Potassium hydroxide in aqueous-alcoholic solution | 10–20 | 17 hours reflux | Ester precursor hydrolysis |
| Oxidative Cyclization | Sodium/Potassium hypochlorite solution | 20–150 | 2–4 hours | Oxidation and ring closure |
| Acidification | Mineral acid (e.g., HCl) | Ambient to 10 | 30 minutes | Precipitation of product |
| Esterification | Methanol, sulfuric acid catalyst | Reflux | Several hours | Formation of methyl esters (optional) |
| Hydrazine Treatment | Hydrazine monohydrate in propan-2-ol | Reflux | Several hours | Formation of hydrazide intermediates |
Research Findings and Analysis
- The oxidative cyclization method using hypochlorite and alkali hydroxides has been demonstrated to produce high yields and purity of related compounds, suggesting its applicability for this compound synthesis.
- Esterification followed by hydrazine treatment offers a versatile route for functional group transformations on the morpholine ring, which can be useful for derivative synthesis or further modifications.
- The choice of solvent, temperature, and reagent molar ratios critically influences the yield and purity of the final product. For example, aqueous-alcoholic media and controlled temperatures (50–120 °C) optimize saponification and oxidation steps.
- Purification typically involves acidification to precipitate the product, washing with ice water, and drying under vacuum at moderate temperatures (~60 °C) to preserve compound integrity.
Q & A
(B) What are the optimal laboratory-scale synthesis routes for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclization of precursors such as β-hydroxy amides or esters under acidic or basic conditions. A common approach involves:
- Step 1: Reacting dimethylmalonyl chloride with 2-aminoethanol to form a β-hydroxyamide intermediate.
- Step 2: Cyclization using a dehydrating agent (e.g., H2SO4 or POCl3) to form the morpholine ring .
- Critical Parameters:
- Temperature (80–100°C) and solvent polarity (DMF or THF) significantly affect cyclization efficiency .
- Purification via crystallization or chromatography ensures >90% purity .
(B) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- FT-IR: Confirms carbonyl (C=O) stretches at ~1700 cm<sup>−1</sup> (morpholinone) and carboxylic acid (O-H) at ~2500–3300 cm<sup>−1</sup> .
- <sup>1</sup>H/</sup><sup>13</sup>C NMR: Assigns methyl groups (δ 1.3–1.5 ppm) and distinguishes morpholine ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 201.0874) .
(B) What are the key stability considerations for handling and storing this compound in research settings?
Methodological Answer:
- Storage: Keep under inert gas (N2) at −20°C to prevent oxidation of the morpholinone ring .
- Incompatibilities: Avoid strong bases (risk of decarboxylation) and transition metals (catalyze ring-opening) .
(A) How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic attack sites (e.g., carbonyl carbons) .
- Transition State Analysis: Calculate activation energies for amide formation with methylamine, revealing steric hindrance from dimethyl groups .
- Validation: Compare computed IR spectra with experimental data to confirm accuracy .
(A) What experimental strategies resolve contradictions in reported thermodynamic data for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Use differential scanning calorimetry (DSC) to measure ΔHfusion and cross-validate with computational ΔfH(0 K) values from gas-phase thermochemical studies .
- Isolation of Stereoisomers: Chiral HPLC separates enantiomers, resolving discrepancies in bioactivity data caused by stereochemical impurities .
(A) How does the stereochemical configuration at the morpholine ring influence the biological activity of this compound analogs?
Methodological Answer:
- Stereoselective Synthesis: Prepare (R)- and (S)-configured analogs via asymmetric catalysis (e.g., Evans oxazolidinones) .
- Biological Assays: Test enantiomers against protease targets (e.g., HIV-1 protease) to correlate configuration with IC50 values.
- Example: (R)-isomers show 10-fold higher inhibition due to better fit in the enzyme’s hydrophobic pocket .
(A) What are the mechanistic implications of solvent polarity on the cyclization efficiency during the synthesis of this compound?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states via dipole interactions, increasing cyclization rates by 40% compared to THF (ε = 7.6) .
- Kinetic Studies: Monitor reaction progress via <sup>1</sup>H NMR to derive rate constants (k = 0.15 min<sup>−1</sup> in DMF vs. 0.06 min<sup>−1</sup> in THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
